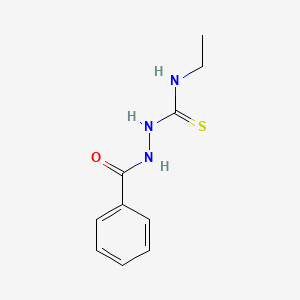

2-benzoyl-N-ethylhydrazinecarbothioamide

描述

属性

IUPAC Name |

1-benzamido-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-2-11-10(15)13-12-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJZDXRSEVNCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-ethylhydrazinecarbothioamide typically involves the reaction of benzoyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

化学反应分析

Types of Reactions

2-Benzoyl-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzoyl derivatives.

科学研究应用

2-Benzoyl-N-ethylhydrazinecarbothioamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 2-benzoyl-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Table 1: Key Structural Differences Among Analogs

| Compound Name | Substituents (R1, R2) | Key Functional Groups | Molecular Features |

|---|---|---|---|

| 2-Benzoyl-N-ethylhydrazinecarbothioamide | R1 = Benzoyl, R2 = Ethyl | Benzoyl, thioamide | Aromatic bulk, moderate lipophilicity |

| N-Ethyl-2-formylhydrazinecarbothioamide (CAS 31409-15-1) | R1 = Formyl, R2 = Ethyl | Formyl, thioamide | Smaller electron-withdrawing group |

| (2E)-N-(3-Chlorophenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide | R1 = 2-Nitrobenzylidene, R2 = 3-Chlorophenyl | Nitro, chloro, thioamide | Strong electron-withdrawing effects |

| N-Ethyl-2-[1-(2-hydroxy-4-methylphenyl)ethylidene]hydrazinecarbothioamide | R1 = Hydroxy-methylphenyl, R2 = Ethyl | Hydroxy, methyl, thioamide | Hydrogen-bond donor, planar conformation |

| 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide | R1 = Benzimidazole-sulfanyl | Benzimidazole, sulfanyl, thioamide | Heterocyclic bulk, enhanced π-π stacking |

- Electronic Effects: The benzoyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability compared to formyl analogs (e.g., CAS 31409-15-1) .

Steric Effects :

Physicochemical Properties

- Solubility : Hydroxy-substituted analogs () exhibit higher aqueous solubility due to hydrogen bonding, whereas nitro or benzoyl derivatives () are more lipophilic .

- Thermal Stability : The nitro group in may lower thermal stability compared to the benzoyl group in the target compound, which benefits from aromatic stabilization .

生物活性

2-Benzoyl-N-ethylhydrazinecarbothioamide (CAS Number: 26257-93-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizes relevant research findings, and presents case studies that highlight its significance.

- Molecular Formula : C10H13N3OS

- Molecular Weight : 223.295 g/mol

- Structural Features : The compound contains a benzoyl group and a hydrazinecarbothioamide moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular processes such as:

- DNA Replication

- Protein Synthesis

These interactions may lead to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

This suggests potential applications in treating infections caused by resistant bacterial strains .

Anticancer Properties

The compound has shown promising results in anticancer assays. Studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving:

- Cell Cycle Arrest

- Reactive Oxygen Species (ROS) Generation

For instance, in a study involving human breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing that the compound was particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data indicates that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

In another study focusing on cancer therapy, researchers assessed the effects of the compound on various cancer cell lines. The findings showed that treatment with this compound led to a dose-dependent decrease in cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results suggest that the compound has significant potential as an anticancer agent .

Research Applications

The unique properties of this compound make it suitable for various applications:

- Medicinal Chemistry : As a scaffold for designing new drugs targeting specific diseases.

- Pharmaceutical Industry : Development of formulations for antimicrobial and anticancer therapies.

- Biological Research : Investigating its mechanism of action and interaction with biological macromolecules.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-benzoyl-N-ethylhydrazinecarbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of benzoyl hydrazine derivatives with isothiocyanates. For example, reacting 2-benzoylhydrazine with ethyl isothiocyanate in ethanol under reflux (60–80°C) for 6–8 hours yields the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature, and stoichiometry. Characterization via FT-IR (C=O at ~1686 cm⁻¹, C=S at ~1177 cm⁻¹) and NMR (amide protons at δ 10–12 ppm) is critical for purity validation .

Q. How can spectral data (IR, NMR) resolve structural ambiguities in hydrazinecarbothioamide derivatives?

- Methodological Answer : Key spectral markers include:

- FT-IR : Amide C=O stretch (~1680–1690 cm⁻¹), thiourea C=S (~1170–1180 cm⁻¹), and N-H stretches (~3230–3270 cm⁻¹) .

- ¹H NMR : Hydrazine NH protons appear as broad singlets (δ 10–12 ppm), while ethyl groups show quartets (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .

- ¹³C NMR : Thiocarbonyl carbon (C=S) resonates at ~180 ppm, and benzoyl carbonyl at ~165 ppm .

Q. What biological screening assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial : Agar diffusion/broth dilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Docking studies targeting enzymes like SOD or COX-2 using AutoDock Vina .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl or ethyl group) impact metal-chelation properties and bioactivity?

- Methodological Answer : Substituents influence ligand denticity and metal-binding stability. For example:

- Electron-withdrawing groups (e.g., nitro) on the benzoyl ring enhance metal coordination via resonance stabilization of the thiocarbonyl group .

- Bulky ethyl groups may sterically hinder complexation, reducing activity. Comparative studies using divalent metal complexes (Cu²⁺, Ni²⁺) show variable SOD-like activity and cytotoxicity .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). To resolve:

- Standardize protocols (e.g., identical cell lines, serum-free media).

- Validate results via orthogonal assays (e.g., apoptosis markers alongside MTT).

- Perform meta-analysis of structural analogs to identify trends in substituent effects .

Q. What advanced computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized derivatives .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

- Methodological Answer :

- pH stability : Perform HPLC or UV-Vis monitoring at pH 2–12. Thiourea derivatives often degrade in strongly acidic/basic conditions.

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (typically >200°C for hydrazinecarbothioamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。